n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine
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Overview
Description
N-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorobenzyl group, a nitro group, and a methyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine typically involves the following steps:
Chlorobenzylation: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the imidazole derivative in the presence of a base such as sodium hydroxide.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, chlorobenzylation, and methylation processes, often carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, sodium hydroxide.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Major Products Formed
Reduction: Formation of N-(4-Chlorobenzyl)-1-methyl-4-amino-1H-imidazol-5-amine.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine has several
Properties
Molecular Formula |
C11H11ClN4O2 |
---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine |
InChI |
InChI=1S/C11H11ClN4O2/c1-15-7-14-11(16(17)18)10(15)13-6-8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3 |
InChI Key |
BJQPJNFDCZKBTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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